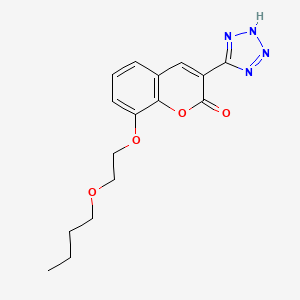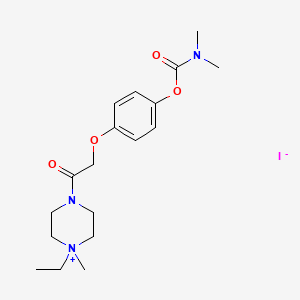
3-Hydroxytacrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxytacrine, also known as 1-Hydroxytacrine or Velnacrine, is a bioactive metabolite of tacrine. Tacrine is a centrally acting acetylcholinesterase inhibitor that was the first drug approved for the treatment of Alzheimer’s disease. This compound is formed via hydroxylation of tacrine by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytacrine involves the hydroxylation of tacrine. This reaction is typically carried out using cytochrome P450 enzymes in the liver. The process can be replicated in vitro using isolated enzymes or liver microsomes .
Industrial Production Methods
The reaction conditions would need to be optimized for large-scale production, including considerations for temperature, pH, and the concentration of reactants and catalysts .
化学反应分析
Types of Reactions
3-Hydroxytacrine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to tacrine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tacrine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxytacrine has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of tacrine and its derivatives.
Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its lower toxicity compared to tacrine.
Industry: Used in the development of new cholinesterase inhibitors and other bioactive compounds
作用机制
3-Hydroxytacrine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of tacrine but with reduced hepatotoxicity .
相似化合物的比较
Similar Compounds
Tacrine: The parent compound from which 3-Hydroxytacrine is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another cholinesterase inhibitor used for Alzheimer’s disease
Uniqueness
This compound is unique due to its lower toxicity compared to tacrine, making it a more promising candidate for long-term use in the treatment of Alzheimer’s disease. Its ability to inhibit acetylcholinesterase while causing fewer adverse effects highlights its potential as a safer alternative .
属性
CAS 编号 |
178450-86-7 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
9-amino-1,2,3,4-tetrahydroacridin-3-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |
InChI 键 |
WGAVIJGEWZDOOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C3N=C2CC1O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)











